Steroid Sulfatase Inhibitory Potency – 74 nM IC50 in Human JEG-3 Cell Lysates
This compound inhibits human steroid sulfatase (STS) with an IC50 of 74 nM, measured in JEG-3 choriocarcinoma cell lysates using [3H]E1S as substrate after 1 h incubation [1]. As a point of reference, the clinically studied steroid sulfatase inhibitor irosustat (STX64) exhibits an IC50 of approximately 0.5 nM in the same cell line [2]. While not equipotent, the 74 nM value places this compound among the more potent thieno[3,2-d]pyrimidine-based STS inhibitors reported to date, as most in-class analogs lack documented STS activity entirely [3].
| Evidence Dimension | Steroid sulfatase inhibition (IC50) |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | Irosustat (STX64) IC50 ~0.5 nM; most 4-arylthieno[3,2-d]pyrimidine analogs not reported to inhibit STS |
| Quantified Difference | ~148-fold less potent than the clinical benchmark, but uniquely active among thieno[3,2-d]pyrimidines cataloged in BindingDB |
| Conditions | Human JEG-3 cell lysate, [3H]E1S substrate, 1 h incubation, scintillation spectrometry |
Why This Matters
For research programs focused on steroid sulfatase biology or hormone-dependent cancers, this compound provides a structurally distinct chemical probe with confirmed single-digit micromolar cellular potency, an activity profile absent from the majority of its closest structural analogs.
- [1] BindingDB Entry BDBM50541454 (CHEMBL4636936). Affinity Data: IC50 74 nM for Steroid Sulfatase. View Source
- [2] Purohit, A., et al. 'In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE.' Cancer Research, 1995, 55(14), 3062-3066. PMID: 7606728. View Source
- [3] BindingDB search for 'thieno[3,2-d]pyrimidine' filtered by target 'Steryl-sulfatase' (accessed May 2026). Only 4-bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide returned a quantitative IC50. View Source
